

5-Chloro-3-methylbenzo[b]thiophene chemical properties and structure

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Compound of Interest

Compound Name: 5-Chloro-3-methylbenzo[b]thiophene

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An In-Depth Technical Guide to **5-Chloro-3-methylbenzo[b]thiophene**: Chemical Properties, Structure, and Synthetic Methodologies

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, recognized for its diverse pharmacological activities.^{[1][2]} Derivatives of this bicyclic system, where a benzene ring is fused to a thiophene ring, have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]} **5-Chloro-3-methylbenzo[b]thiophene** is a key derivative within this class, serving as a versatile intermediate for the synthesis of more complex molecules. The presence of the chloro and methyl groups at positions 5 and 3, respectively, offers specific points for chemical modification, making it a valuable building block for drug development professionals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **5-Chloro-3-methylbenzo[b]thiophene**, tailored for researchers and scientists in the field of drug discovery.

Chemical Structure and Physicochemical Properties

The structural framework of **5-Chloro-3-methylbenzo[b]thiophene** consists of a benzo[b]thiophene core with a chlorine atom substituted at the C5 position of the benzene ring and a methyl group at the C3 position of the thiophene ring.

Caption: Chemical structure of **5-Chloro-3-methylbenzo[b]thiophene**.

The key physicochemical properties of **5-Chloro-3-methylbenzo[b]thiophene** are summarized in the table below for easy reference.

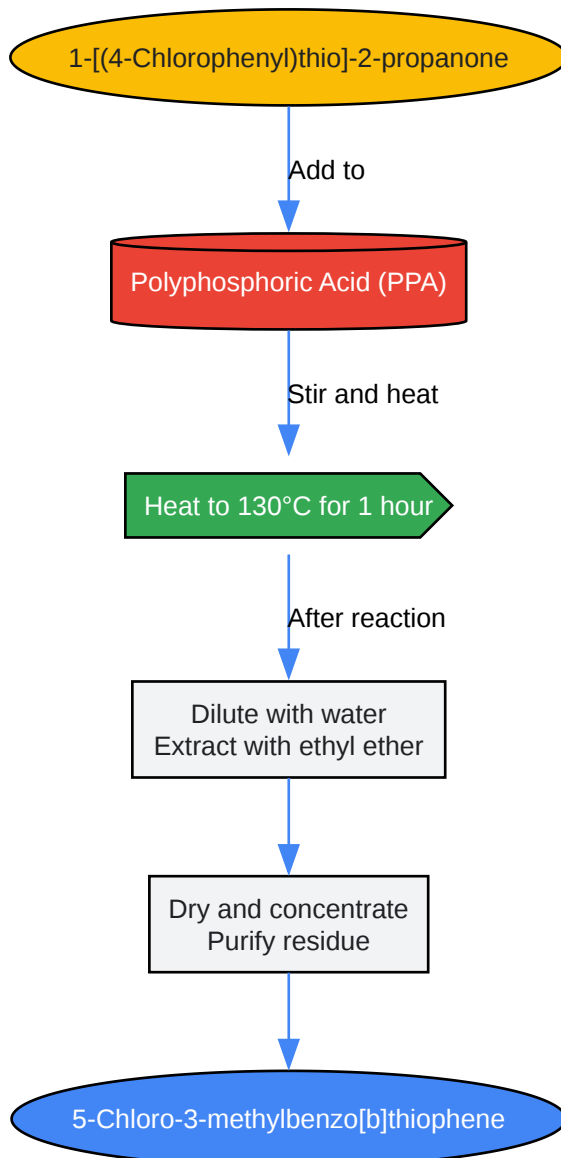
Property	Value	References
CAS Number	19404-18-3	[4][5]
Molecular Formula	C ₉ H ₇ ClS	[4][6]
Molecular Weight	182.67 g/mol	[4][6]
Appearance	White to yellow to orange powder or lump	[4][7]
Melting Point	33-36 °C	[4][6]
Boiling Point	87 °C; 92-93 °C at 0.3 Torr	[4][6][7]
Solubility	Soluble in methanol	[4][7]
Density	1.293 ± 0.06 g/cm ³ (Predicted)	[4][7]

Synthesis of 5-Chloro-3-methylbenzo[b]thiophene

A common and effective method for the synthesis of **5-Chloro-3-methylbenzo[b]thiophene** involves the acid-catalyzed cyclization of a precursor ketone, 1-[(4-Chlorophenyl)thio]-2-propanone.[8] This intramolecular electrophilic substitution reaction is typically mediated by polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent.

The causality behind this experimental choice lies in the ability of PPA to protonate the carbonyl oxygen of the ketone, which enhances the electrophilicity of the adjacent carbon atom. This facilitates the attack by the electron-rich aromatic ring, leading to the formation of the thiophene ring fused to the benzene ring. The subsequent dehydration step, also promoted by PPA, results in the final aromatic benzo[b]thiophene product.

Synthetic Workflow for 5-Chloro-3-methylbenzo[b]thiophene



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Caption: Synthetic workflow for **5-Chloro-3-methylbenzo[b]thiophene**.

Experimental Protocol: Synthesis of 5-Chloro-3-methylbenzo[b]thiophene[8]

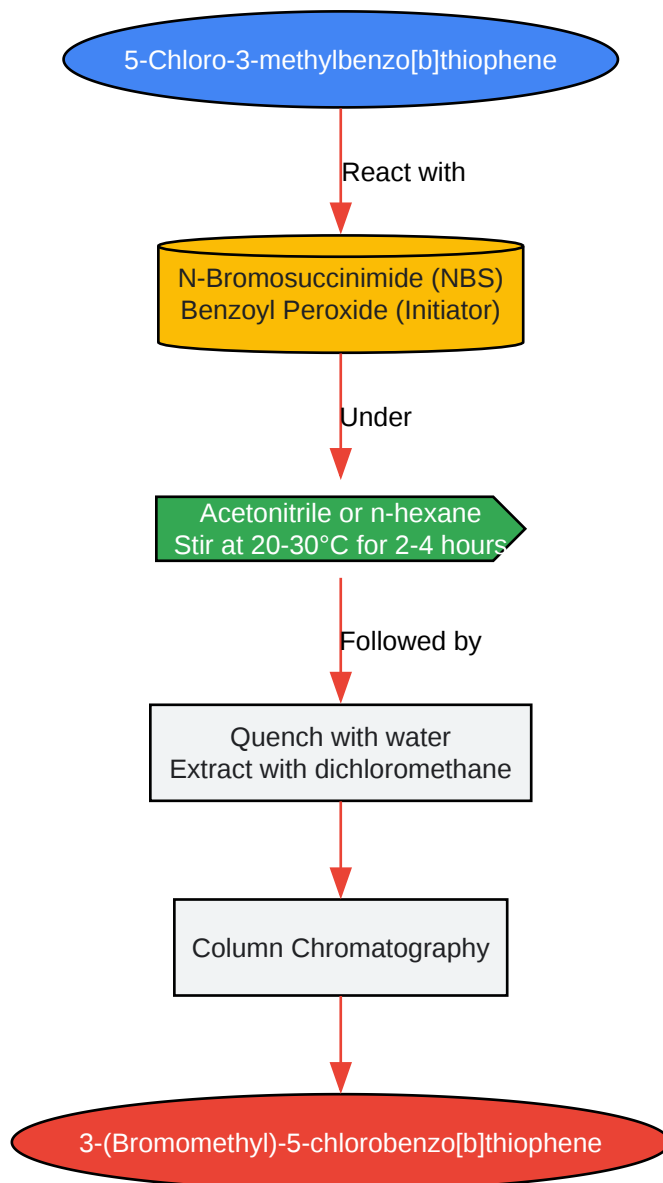
- **Reaction Setup:** In a suitable reaction vessel, add 1-[(4-Chlorophenyl)thio]-2-propanone (50 g, 0.25 mol) to polyphosphoric acid (300 g).
- **Heating:** Stir the mixture while gradually increasing the temperature to 120 °C. An exothermic reaction may be observed.
- **Reaction Maintenance:** Maintain the reaction temperature at 130 °C and continue stirring for 1 hour.
- **Quenching and Extraction:** After cooling, carefully dilute the reaction mixture with water. Extract the product into ethyl ether.
- **Isolation and Purification:** Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure. The residue can be further purified, for instance, by stirring in methanol and filtering, to yield **5-chloro-3-methylbenzo[b]thiophene**.

Chemical Reactivity and Derivatization

The chemical reactivity of **5-Chloro-3-methylbenzo[b]thiophene** is primarily centered around the methyl group at the C3 position and the aromatic benzo[b]thiophene core. The methyl group is susceptible to radical halogenation, providing a convenient handle for further functionalization.

A key transformation is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide.^[9] This reaction selectively introduces a bromine atom onto the methyl group, yielding 3-(bromomethyl)-5-chlorobenzo[b]thiophene. This brominated derivative is a valuable intermediate that can readily undergo nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[9]

Bromination of 5-Chloro-3-methylbenzo[b]thiophene



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Caption: Reaction scheme for the bromination of **5-Chloro-3-methylbenzo[b]thiophene**.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-5-chlorobenzo[b]thiophene[9]

- **Substrate Preparation:** Dissolve **5-Chloro-3-methylbenzo[b]thiophene** in a suitable solvent such as acetonitrile or n-hexane under an inert atmosphere.
- **Initiation:** Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05–1.4 equivalents) and a radical initiator like benzoyl peroxide (0.1–0.5 equivalents).
- **Reaction:** Allow the mixture to warm to 20–30 °C and stir for 2–4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup and Purification:** Quench the reaction with water and extract the product with dichloromethane. The crude product can be purified by column chromatography to yield 3-(bromomethyl)-5-chlorobenzo[b]thiophene.

Potential Applications in Drug Development

While specific biological activities for **5-Chloro-3-methylbenzo[b]thiophene** are not extensively documented, the benzo[b]thiophene core is a well-established pharmacophore in numerous biologically active compounds.^{[1][2]} Derivatives of benzo[b]thiophene have been reported to exhibit a wide array of therapeutic properties, including:

- **Antimicrobial Activity:** Benzo[b]thiophene derivatives have been investigated as potential antibacterial and antifungal agents.^{[1][3]}
- **Anticancer Activity:** Certain substituted benzo[b]thiophenes have shown promise as anticancer agents.^{[1][2]}
- **Anti-inflammatory Effects:** The scaffold is also present in molecules with anti-inflammatory properties.^[1]

Given this precedent, **5-Chloro-3-methylbenzo[b]thiophene** represents a valuable starting material for the synthesis of novel drug candidates. Its functional groups allow for the strategic introduction of various pharmacophoric elements, enabling the exploration of new chemical space in the quest for more potent and selective therapeutic agents.

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